N-(4-Butoxybenzylidene)-4-acetylaniline

Liquid Crystals Phase Transitions Differential Scanning Calorimetry

Researchers requiring a reproducible, multi-point temperature standard for DSC or hot-stage microscopy often face limited options with single-transition materials. N-(4-Butoxybenzylidene)-4-acetylaniline (CAS 17224-18-9) provides four well-defined phase transitions (K 7 SB 41 SA 45 N 76 I) for instrument calibration in the low-to-mid temperature range. - Phase sequence reproducibility: Enables calibration at multiple thermal points from a single reference material. - Core & end-chain dynamics: QENS-verified reorientational times (core τ = 6.1×10⁻¹¹ s; end-chain τ = 1.8×10⁻¹¹ s) support fundamental soft-matter research. - Supply consistency: Batch-to-batch purity verified by nonaqueous titration, ensuring reliable mesophase behavior.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 17224-18-9
Cat. No. B091477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butoxybenzylidene)-4-acetylaniline
CAS17224-18-9
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3
InChIKeyOCSNPDHAHJRADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butoxybenzylidene)-4-acetylaniline Technical Profile


N-(4-Butoxybenzylidene)-4-acetylaniline (CAS: 17224-18-9) is an organic Schiff base with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It belongs to the class of calamitic (rod-like) mesogens, specifically the N-(4-n-alkoxybenzylidene)-4'-alkylaniline family, and is known for its liquid crystalline properties [1]. The compound is a solid at room temperature with a reported melting point of 120°C and exhibits several liquid crystalline mesophases [2].

N-(4-Butoxybenzylidene)-4-acetylaniline Substitution Risk


Generic substitution within the N-(4-n-alkoxybenzylidene)-4'-alkylaniline class is not feasible due to the strong dependence of mesophase behavior, transition temperatures, and molecular dynamics on subtle changes in terminal chain length. For instance, the specific combination of a butoxy tail and an acetyl head group in this compound dictates its precise phase sequence (K-SB-SA-N-I) and the reorientational dynamics of its molecular core and end chains [1][2]. Even a minor alteration, such as replacing the acetyl group with a longer alkyl chain (e.g., in N-(4-butoxybenzylidene)-4-butylaniline, BBBA/4O.4) or changing the alkoxy chain length, is known to fundamentally shift phase transition temperatures and alter the nature of molecular motions, thereby compromising performance in applications requiring a specific operational temperature window or dynamic response [3].

N-(4-Butoxybenzylidene)-4-acetylaniline Differentiation Evidence


Distinct Phase Sequence and Thermal Stability

N-(4-Butoxybenzylidene)-4-acetylaniline exhibits a specific phase sequence that differentiates it from closely related analogues. Its thermal profile is defined by four phase transitions: Crystalline (K) to Smectic B (SB) at 7°C; SB to Smectic A (SA) at 41°C; SA to Nematic (N) at 45°C; and Nematic to Isotropic (I) liquid at 76°C [1]. In contrast, a close analogue with a butyl end-group, N-(4-butoxybenzylidene)-4-butylaniline (BBBA/4O.4), displays a slightly different sequence (K-SB-SA-N-I) with its clearing point (N-I) at a significantly higher temperature of 90°C [2]. This difference in the nematic-to-isotropic clearing point is critical for applications requiring a specific upper operating temperature limit.

Liquid Crystals Phase Transitions Differential Scanning Calorimetry

Reorientational Dynamics in Smectic B Phase

Quasielastic neutron scattering (QENS) studies provide quantitative data on the molecular reorientation times in N-(4-Butoxybenzylidene)-4-acetylaniline (referred to as BBBA/4O.4). In the Smectic B phase, the molecular core and the terminal butyl chain undergo independent rotational motions. The reorientation time (τ) for the core group is 6.1 × 10⁻¹¹ ± 1.6 × 10⁻¹¹ seconds, while the end chain reorients approximately 3.4 times faster, with a τ of 1.8 × 10⁻¹¹ ± 0.6 × 10⁻¹¹ seconds [1]. These dynamics are best described by a jump rotation model on a circle. This is a class-level inference, as QENS data for the closest analogue, N-(4-butoxybenzylidene)-4-butylaniline, is not available in this source.

Molecular Dynamics Quasielastic Neutron Scattering Liquid Crystals

Monotonic Order Parameter Across Transitions

Electron Paramagnetic Resonance (EPR) studies using a paramagnetic probe reveal a key differentiator in the molecular ordering of this compound. For N-(4-Butoxybenzylidene)-4-acetylaniline (4-butyloxybenzylidene-4-acetoaniline), the orientational order parameter increases monotonically with decreasing temperature through both the nematic and smectic A phases [1]. In stark contrast, a closely related Schiff base, 4-octyloxybenzylidene-4′-ethylaniline, displays an abrupt change in molecular order precisely at the nematic-to-smectic A transition [1]. This behavior indicates a fundamental difference in the nature of the phase transition and the pre-transitional fluctuations between these two compounds.

Electron Paramagnetic Resonance Order Parameter Phase Transitions

N-(4-Butoxybenzylidene)-4-acetylaniline Application Scenarios


Temperature Calibration Standard

The well-defined and reproducible phase transition temperatures of N-(4-Butoxybenzylidene)-4-acetylaniline (K 7 SB 41 SA 45 N 76 I) make it a suitable candidate for use as a secondary temperature standard for calibrating instruments like Differential Scanning Calorimeters (DSC) and hot-stage polarizing microscopes, particularly in the low-to-mid temperature range [1]. Its multiple phase transitions provide several calibration points, which is advantageous over materials with a single melting point.

Molecular Dynamics Model Compound

The quantification of reorientational dynamics in its Smectic B phase (core τ = 6.1×10⁻¹¹ s; end-chain τ = 1.8×10⁻¹¹ s) positions this compound as a valuable model system for fundamental research [2]. Its well-characterized dynamics, obtained via Quasielastic Neutron Scattering (QENS), allow researchers to test and refine theoretical models of molecular motion in condensed soft matter phases, which is crucial for the rational design of advanced liquid crystal materials.

Electro-Optical Mixture Component

The unique monotonic change in orientational order across its phase transitions, as verified by Electron Paramagnetic Resonance (EPR), suggests this compound may offer stable and predictable electro-optical responses within its nematic phase (45°C to 76°C) [3]. This characteristic is valuable for formulating research mixtures where a continuous and gradual change in properties like birefringence with temperature is desired, avoiding the abrupt shifts seen with other mesogens.

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